2-{Octahydrocyclopenta[c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine
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Overview
Description
2-{Octahydrocyclopenta[c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further fused with a hexahydrocyclopenta[c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine precursor. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with a suitable nucleophile under palladium-catalyzed conditions to form the desired pyridine derivative . This intermediate is then subjected to cyclization reactions to form the hexahydrocyclopenta[c]pyrrole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and minimize by-products. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{Octahydrocyclopenta[c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-{Octahydrocyclopenta[c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry for the development of bioactive molecules.
2-(Pyridin-2-yl)pyrimidine: Known for its wide range of pharmacological activities, including antimicrobial and antiviral properties.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea: Utilized in the development of urea analogues with potential therapeutic applications.
Uniqueness
2-{Octahydrocyclopenta[c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine is unique due to its combination of a trifluoromethyl group and a hexahydrocyclopenta[c]pyrrole ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2/c14-13(15,16)11-4-5-12(17-6-11)18-7-9-2-1-3-10(9)8-18/h4-6,9-10H,1-3,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYDAXHILDUZSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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